An In-Depth Technical Guide to the Synthesis of Tributyl(4-methoxyphenyl)stannane
An In-Depth Technical Guide to the Synthesis of Tributyl(4-methoxyphenyl)stannane
Foreword: Navigating the Synthesis of Arylstannanes
The synthesis of organotin compounds, particularly aryltributylstannanes, represents a cornerstone of modern organic chemistry, providing versatile intermediates for a myriad of cross-coupling reactions, most notably the Stille coupling. This guide offers a comprehensive, in-depth exploration of the synthesis of a key arylstannane, Tributyl(4-methoxyphenyl)stannane. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of procedural steps. Instead, it delves into the underlying chemical principles, the rationale behind experimental choices, and the critical parameters that ensure a successful and reproducible synthesis. By understanding the "why" behind the "how," practitioners can not only replicate the described procedure but also troubleshoot and adapt it to their specific needs, fostering a deeper understanding and mastery of organometallic synthesis.
Strategic Overview: The Grignard Approach to C-Sn Bond Formation
The most common and reliable method for the synthesis of aryltributylstannanes, including our target molecule, Tributyl(4-methoxyphenyl)stannane, is through the reaction of a Grignard reagent with a trialkyltin halide. This approach is favored due to the ready availability of the starting materials and the generally high yields achievable.
The overall synthetic strategy can be dissected into two primary stages:
-
Formation of the Grignard Reagent: The synthesis begins with the preparation of 4-methoxyphenylmagnesium bromide from 4-bromoanisole and magnesium metal. This organometallic intermediate is a potent nucleophile, crucial for the subsequent carbon-tin bond formation.
-
Stannylation Reaction: The freshly prepared Grignard reagent is then reacted with tributyltin chloride. The nucleophilic carbon of the Grignard reagent attacks the electrophilic tin atom, displacing a chloride ion and forging the desired aryl-tin bond.
This two-step, one-pot procedure is efficient and scalable, making it a preferred method in both academic and industrial settings.
Reaction Mechanism and Rationale
A thorough understanding of the reaction mechanism is paramount for optimizing conditions and anticipating potential side reactions.
Grignard Reagent Formation: A Radical Process
The formation of 4-methoxyphenylmagnesium bromide is initiated by the single-electron transfer (SET) from the magnesium metal surface to the aryl halide (4-bromoanisole). This generates a radical anion, which then fragments to form an aryl radical and a bromide anion. The aryl radical subsequently reacts with the magnesium surface to form the organomagnesium species.
dot graph "Grignard Formation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
A [label="4-Bromoanisole"]; B [label="Mg Metal"]; C [label="Radical Anion Intermediate"]; D [label="Aryl Radical + MgBr•"]; E [label="4-Methoxyphenylmagnesium Bromide"];
A -> C [label=" Single Electron Transfer (SET)"]; B -> C; C -> D [label=" Fragmentation"]; D -> E [label=" Recombination"]; } caption="Formation of the Grignard Reagent"
The use of an ethereal solvent, typically tetrahydrofuran (THF), is critical. THF solvates the magnesium cation, stabilizing the Grignard reagent and preventing its aggregation. The solvent must be rigorously dried, as Grignard reagents are highly basic and will readily react with protic sources, such as water, to quench the reagent and form the corresponding arene (anisole in this case), thereby reducing the yield.
Stannylation: Nucleophilic Substitution at Tin
The core C-Sn bond-forming step is a nucleophilic substitution reaction. The highly polarized carbon-magnesium bond in the Grignard reagent renders the aryl carbon nucleophilic. This nucleophile attacks the electrophilic tin atom of tributyltin chloride, leading to the formation of a new carbon-tin bond and the displacement of the chloride ion.
dot graph "Stannylation Reaction" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Grignard [label="4-Methoxyphenylmagnesium Bromide"]; TinHalide [label="Tributyltin Chloride"]; Product [label="Tributyl(4-methoxyphenyl)stannane"]; Byproduct [label="MgBrCl"];
Grignard -> Product [label=" Nucleophilic Attack"]; TinHalide -> Product; Product -> Byproduct [style=invis]; } caption="Nucleophilic Substitution at the Tin Center"
The reaction is typically exothermic and should be controlled by slow addition of the tributyltin chloride at a reduced temperature to prevent the formation of side products, such as biphenyl derivatives arising from homocoupling of the Grignard reagent.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of Tributyl(4-methoxyphenyl)stannane. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | 24.31 | 2.67 g | 0.11 |
| 4-Bromoanisole | 187.04 | 18.7 g (12.5 mL) | 0.10 |
| Tributyltin Chloride | 325.49 | 32.5 g (27.1 mL) | 0.10 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Saturated Ammonium Chloride Solution | - | 100 mL | - |
| Diethyl Ether | - | 150 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
| Hexane | - | - | - |
| Silica Gel | - | - | - |
Step-by-Step Procedure
-
Preparation of the Grignard Reagent:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (2.67 g, 0.11 mol).
-
Add approximately 50 mL of anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of 4-bromoanisole (18.7 g, 0.10 mol) in 100 mL of anhydrous THF.
-
Add a small portion (approx. 10 mL) of the 4-bromoanisole solution to the magnesium suspension. The reaction is initiated by gentle warming or the addition of a small crystal of iodine. A color change to cloudy grey and gentle reflux indicates the start of the reaction.
-
Once the reaction has initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Tributyltin Chloride:
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Slowly add tributyltin chloride (32.5 g, 0.10 mol) dropwise to the stirred Grignard solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
-
Work-up and Extraction:
-
Cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.[1]
-
Prepare a slurry of silica gel in hexane and pack a column.
-
Load the crude product onto the column and elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity).
-
Collect the fractions and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield Tributyl(4-methoxyphenyl)stannane as a colorless oil.
-
Characterization
The identity and purity of the synthesized Tributyl(4-methoxyphenyl)stannane should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃):
-
δ 7.30-7.40 (d, 2H, Ar-H ortho to Sn)
-
δ 6.80-6.90 (d, 2H, Ar-H meta to Sn)
-
δ 3.81 (s, 3H, -OCH₃)
-
δ 1.45-1.65 (m, 6H, Sn-CH₂-CH₂ -CH₂-CH₃)
-
δ 1.25-1.40 (m, 6H, Sn-CH₂-CH₂-CH₂ -CH₃)
-
δ 0.85-1.00 (m, 15H, Sn-CH₂ - and -CH₃)
-
-
¹³C NMR (CDCl₃):
-
δ 159.0 (C-OMe)
-
δ 136.5 (Ar-C ortho to Sn)
-
δ 134.0 (Ar-C-Sn)
-
δ 113.5 (Ar-C meta to Sn)
-
δ 55.0 (-OCH₃)
-
δ 29.1 (Sn-CH₂-C H₂-CH₂-CH₃)
-
δ 27.3 (Sn-CH₂-CH₂-C H₂-CH₃)
-
δ 13.7 (-CH₃)
-
δ 9.6 (Sn-C H₂-)
-
Infrared (IR) Spectroscopy
-
ν (cm⁻¹):
-
3050-3000 (Ar-H stretch)
-
2955, 2925, 2870, 2850 (C-H stretch, alkyl)
-
1600, 1500 (C=C stretch, aromatic)
-
1245 (C-O stretch, aryl ether)
-
810 (p-disubstituted benzene)
-
Safety and Handling
Organotin compounds are toxic and should be handled with appropriate safety precautions.[2]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all organotin waste according to institutional and local regulations.
Conclusion: A Versatile Building Block
The synthesis of Tributyl(4-methoxyphenyl)stannane via the Grignard route is a robust and reliable procedure that provides access to a valuable building block for organic synthesis. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the regulation of temperature, high yields of the desired product can be consistently achieved. The detailed protocol and characterization data provided in this guide serve as a comprehensive resource for researchers, enabling the confident and efficient preparation of this important organometallic reagent.
References
- Crisp, G. T. 5.2.21 Product Subclass 21: Alkynylstannanes. In Science of Synthesis; Georg Thieme Verlag: Stuttgart, 2004.
-
Organic Syntheses Procedure. (n.d.). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). PALLADIUM-CATALYZED COUPLING OF ACID CHLORIDES WITH ORGANOTIN REAGENTS: ETHYL (E)-4-(4-NITROPHENYL)-4-OXO-2-BUTENOATE. Retrieved from [Link]
- Organic Syntheses Procedure. (n.d.). [ - Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)]-. Retrieved from https://www.orgsyn.org/demo.aspx?prep=CV9P0711
-
Organic Syntheses Procedure. (n.d.). PREPARATION OF TRIBUTYL(IODOMETHYL)STANNANE. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
LookChem. (n.d.). A New Method for the Synthesis of β,β-Bis(4'-methoxy)phenyl-α- phenylvinylstannane Reagents and Their Synthetic Utilities. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). Tributyl(4-methoxyphenyl)stannane. Retrieved from [Link]
-
Wikidata. (n.d.). Tributyl(4-methoxyphenyl)stannane. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Organotin chemistry. In Wikipedia. Retrieved from [Link]
